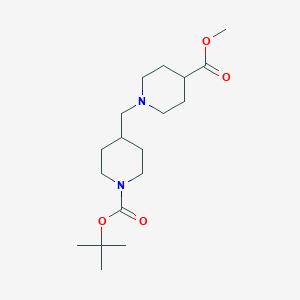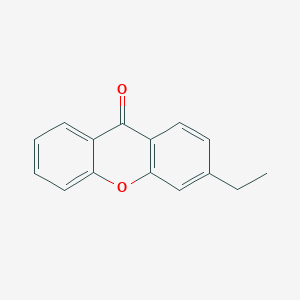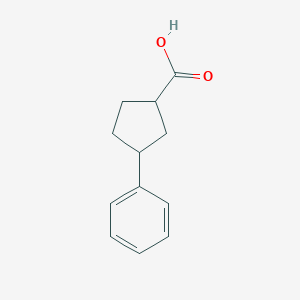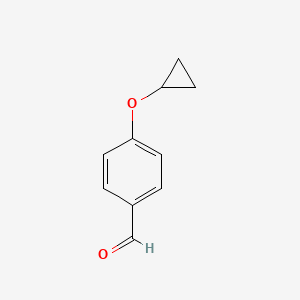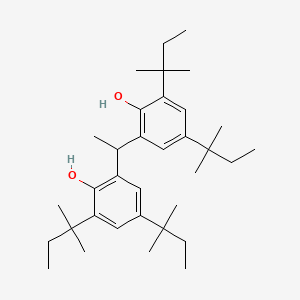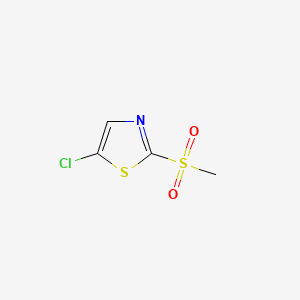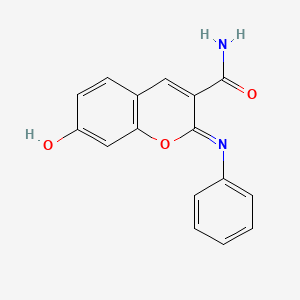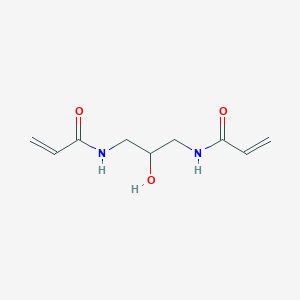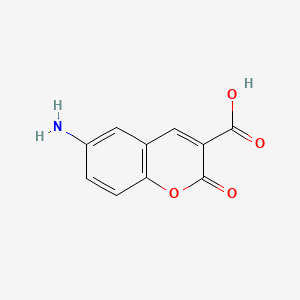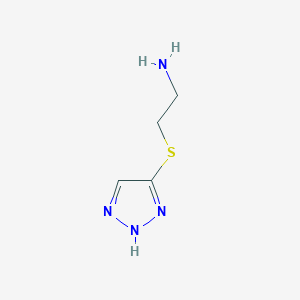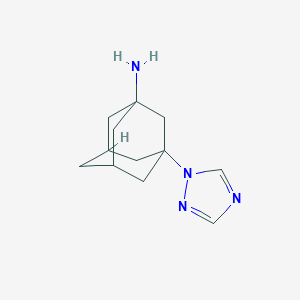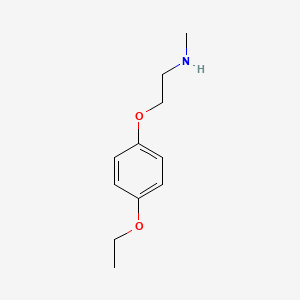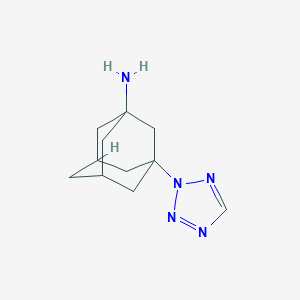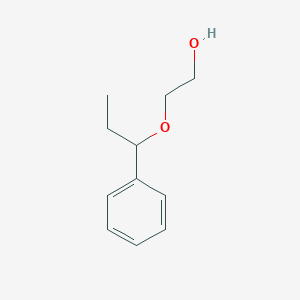
2-(1-phenylpropoxy)ethanol
Übersicht
Beschreibung
2-(1-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propoxy group, which is further connected to an ethanol moiety.
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown .
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .
Result of Action
The molecular and cellular effects of 2-(1-phenylpropoxy)ethanol’s action are currently unknown due to the lack of specific research on this compound .
Vorbereitungsmethoden
2-(1-Phenylpropoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenyl-1,3-dioxolane with triethylaluminum in dichloromethane at temperatures ranging from 0°C to 20°C . This method yields a high purity product and is widely used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(1-Phenylpropoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpropanoic acid, while reduction can produce phenylpropanol .
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylpropoxy)ethanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential biological activity and effects on cell function and signal transduction. The compound is also used in industrial applications, such as the production of fragrances and flavorings .
Vergleich Mit ähnlichen Verbindungen
2-(1-Phenylpropoxy)ethanol can be compared to other similar compounds, such as phenoxyethanol and phenylpropanol. Phenoxyethanol, for instance, is used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phenylpropanol, on the other hand, is used in the synthesis of various organic compounds and has applications in the fragrance industry . The unique structure of this compound, with its phenylpropoxy group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1-phenylpropoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAMPAEWGJKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541158 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-37-5 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


